molecular formula C5H7N3O2 B2367797 4-(Azidomethyl)oxolan-2-one CAS No. 1824547-76-3

4-(Azidomethyl)oxolan-2-one

Cat. No.: B2367797
CAS No.: 1824547-76-3
M. Wt: 141.13
InChI Key: HAGWYTRGOCLAGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as oxazoles, involves complex and diverse procedures . A three-step protocol was developed to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process . The general synthetic strategy involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .


Chemical Reactions Analysis

The chemical reactions involving azides are complex and intriguing . One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Pyridoxamine, salicylamine, and related 2-aminomethylphenols react with 4-Oxo-2-nonenal (ONE) to form pyrrolo[2,1-b][1,3]oxazines, indicating potential use in scavenging ONE in conditions like degenerative diseases and cancer (Amarnath & Amarnath, 2015).
    • In herbicide research, 2-(aryloxyacetyl)cyclohexane-1,3-diones, synthesized using processes involving compounds like 4-(Azidomethyl)oxolan-2-one, showed potential as herbicidal 4-Hydroxyphenylpyruvate Dioxygenase inhibitors (Wang et al., 2016).
    • The study of the β-substituent's effect in relation to the azido group in methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate revealed insights into the stability and reaction pathways of such compounds (Gimalova et al., 2013).
  • Pharmacokinetics and Drug Impurities :

    • A study focused on determining potentially genotoxic impurities in drugs containing a tetrazole group highlighted the importance of analyzing trace levels of compounds related to this compound (Jireš et al., 2021).
  • Material Science and Polymers :

    • Research on azo polymers for reversible optical storage examined the cooperative motion of polar side groups in amorphous polymers, involving compounds related to this compound (Meng et al., 1996).
  • Environmental and Analytical Chemistry :

    • Vapor-liquid equilibrium data and density measurements for binary systems involving oxolane (related to this compound) provided valuable insights for chemical processes and environmental assessments (Segura et al., 2003).
  • Metal-Based Therapeutics :

    • Advancements in the design of metal-based therapeutic agents have showcased the potential of Zn(II) complexes derived from different aryl acetamides, involving structures related to this compound, highlighting their potential as enzyme inhibitors, anticancer, and antileishmanial agents (Sultana et al., 2016).

Safety and Hazards

Azido impurities, such as those found in “4-(Azidomethyl)oxolan-2-one”, are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer .

Future Directions

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They are interesting as highly energetic materials and show extraordinary efficiency in polymer crosslinking . This suggests potential future directions in the development of new materials and energy sources.

Properties

IUPAC Name

4-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-2-4-1-5(9)10-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWYTRGOCLAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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